molecular formula C8H16ClNO2 B2473880 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride CAS No. 2206610-69-5

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride

Cat. No. B2473880
CAS RN: 2206610-69-5
M. Wt: 193.67
InChI Key: DDSRYHCCNGKNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride, also known as OD, is a chemical compound that has been widely used in scientific research due to its unique properties. OD is a spirocyclic compound that contains both an oxygen and nitrogen atom in its structure, which makes it a versatile molecule for various applications. In

Scientific Research Applications

Antimicrobial Agents

  • Synthesis of bispiroheterocyclic systems, including derivatives of 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol, has shown promising antimicrobial activities. These derivatives were compared with tetracycline, a reference compound, indicating their potential in microbial inhibition (Al-Ahmadi, 1996).

Spiroaminals in Chemical Synthesis

  • The 1-Oxa-8-Azaspiro[4.5]Decan ring system is a core structure in various natural or synthetic products with significant biological activities. Its synthesis poses an interesting challenge and has various potential applications due to its unique skeletal structure (Sinibaldi & Canet, 2008).

Antiviral Activities

  • Certain derivatives of 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol have been evaluated for their effectiveness against human coronavirus and influenza virus. One particular compound, N‐(2‐methyl‐8‐tert‐butyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]decan‐4‐yl)‐3‐phenylpropanamide, showed comparable activity to known coronavirus inhibitors, highlighting the potential of these compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Crystal Structure Analysis

  • The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has been analyzed, revealing its chiral nature and the conformation of the cyclohexyl ring. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Wen, 2002).

Antitumor Activity

  • Novel derivatives of 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol have been synthesized and tested for their antitumor activity against various human cancer cell lines. Some compounds showed moderate to potent activity, highlighting their potential in cancer treatment (Yang, Zhong, Zheng, Wang, & He, 2019).

Synthesis Techniques

  • A variety of synthesis methods have been developed for the 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol ring system, which is central to creating biologically active compounds. These methods allow for the production of structurally diverse compounds for further biological evaluation (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRYHCCNGKNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.